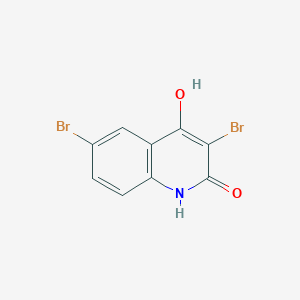

3,6-Dibromo-4-hydroxyquinolin-2(1H)-one

Description

Historical Context of Quinolinone Chemistry

The history of quinoline (B57606) chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated quinoline from coal tar. iipseries.orgwikipedia.org Shortly after, in 1842, Charles Gerhardt obtained it through the distillation of alkaloids like quinine. wikipedia.org This discovery paved the way for extensive research into quinoline and its derivatives. The late 19th century saw the development of several key synthetic methods for creating the quinoline core structure, such as the Skraup, Friedländer, and Combes syntheses, which are still fundamental today. iipseries.orgresearchgate.net

The first quinolone compound with notable biological activity emerged in the early 1960s as a byproduct of the synthesis of the antimalarial drug chloroquine. researchgate.net This discovery, 7-chloro-l-ethyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid, led to the development of nalidixic acid, marking the beginning of the quinolone antibiotic era. researchgate.net Since then, the synthetic versatility of the quinolinone scaffold has allowed chemists to generate a vast library of derivatives with a broad spectrum of biological activities. nih.gov

Importance of the 4-Hydroxyquinolin-2(1H)-one Framework in Synthetic Chemistry

The 4-hydroxyquinolin-2(1H)-one framework is a particularly important structural motif in organic synthesis. nih.govresearchgate.net This scaffold serves as a versatile building block for the construction of more complex heterocyclic systems and is a core component of many natural and synthetic compounds with significant biological properties. researchgate.netresearchgate.net Its chemical reactivity is characterized by the presence of both nucleophilic and electrophilic centers, allowing for a wide variety of chemical transformations. arabjchem.org

The C3 position of the 4-hydroxyquinolin-2(1H)-one ring is highly activated due to the electronic influence of the adjacent hydroxyl and carbonyl groups, making it a prime site for electrophilic substitution reactions such as alkylation, benzylation, and formylation. arabjchem.orgnih.gov Furthermore, the hydroxyl group at the C4 position can undergo reactions like O-alkylation, glucosylation, and phosphorylation. arabjchem.orgresearchgate.net This dual reactivity makes the scaffold an ideal starting point for creating diverse molecular architectures. nih.govresearchgate.net Its utility is demonstrated in the synthesis of fused heterocyclic systems and as a precursor for compounds investigated for various biological activities. nih.govresearchgate.netnih.gov

Rationale for Comprehensive Investigation of 3,6-Dibromo-4-hydroxyquinolin-2(1H)-one

The specific compound, this compound, is a subject of interest due to the influence of its halogen substituents on the chemical properties and potential reactivity of the quinolinone core. The introduction of bromine atoms at the C3 and C6 positions significantly alters the electronic nature of the molecule. Halogenation of the quinoline core is a known strategy for enhancing the biological activity of resulting compounds. nih.gov

The bromine atom at the C6 position modifies the properties of the benzo-fused portion of the scaffold, while the bromine at the C3 position directly influences the reactivity of the heterocyclic ring. This dibrominated structure can serve as a key intermediate in multi-step organic syntheses. The bromine atoms can act as leaving groups or participate in cross-coupling reactions, providing synthetic handles to introduce further molecular complexity. Therefore, a comprehensive investigation of this compound is rationalized by its potential as a versatile synthetic intermediate for creating novel, potentially bioactive molecules.

Below are the key identifiers for this compound:

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₅Br₂NO₂ |

| Molecular Weight | 318.95 g/mol (Note: Santa Cruz Biotechnology lists MW as 302.95 for 3,6-Dibromo-4-hydroxyquinoline) scbt.com |

| CAS Number | 857758-88-4 (for 3,6-Dibromo-4-hydroxyquinoline) scbt.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H5Br2NO2 |

|---|---|

Molecular Weight |

318.95 g/mol |

IUPAC Name |

3,6-dibromo-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5Br2NO2/c10-4-1-2-6-5(3-4)8(13)7(11)9(14)12-6/h1-3H,(H2,12,13,14) |

InChI Key |

NWYARMUOTZSXIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(C(=O)N2)Br)O |

Origin of Product |

United States |

Spectroscopic and Advanced Analytical Characterization Methodologies for Quinolinone Compounds

Mass Spectrometry (MS) Techniques

No mass spectrometry data, which would confirm the compound's molecular weight and provide information on its fragmentation patterns to support structural elucidation, could be located.

Without access to published research detailing the synthesis and characterization of 3,6-Dibromo-4-hydroxyquinolin-2(1H)-one, a scientifically accurate and detailed analysis as per the requested structure cannot be compiled.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, a critical step in identifying new or known compounds. For this compound, HRMS provides unambiguous confirmation of its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass.

Time-of-flight (TOF) mass analyzers are commonly used in HRMS to afford mass errors below 5 mDa, providing a high degree of confidence in the assigned chemical formula. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C9H5Br2NO |

| Nominal Mass | 302 g/mol |

| Calculated Monoisotopic Mass | 302.87446 Da |

| Expected Ion Adducts (e.g., ESI) | [M+H]+, [M-H]-, [M+Na]+ |

| Calculated m/z for [M+H]+ | 303.88224 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like quinolinone derivatives, allowing them to be ionized directly from a liquid phase with minimal fragmentation. researchgate.netchromatographyonline.com It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.

When coupled with tandem mass spectrometry (MS/MS), ESI becomes a powerful tool for structural elucidation. In an ESI-MS/MS experiment, the quasi-molecular ion (e.g., [M+H]⁺) of the target compound is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" that reveals structural motifs and the connectivity of atoms. For quinoline (B57606) and its derivatives, fragmentation patterns can help discriminate between isomers by providing clues about the position of substituents on the quinoline ring. nih.govresearchgate.netnih.gov

| Parent Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

|---|---|---|---|

| 303.88 | [M+H - CO]+ | Carbon Monoxide | 275.88 |

| [M+H - Br]+ | Bromine Radical | 224.98 | |

| [M+H - CO - Br]+ | CO and Bromine Radical | 196.98 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and affinity for the GC column before entering the mass spectrometer for ionization and detection. mdpi.com The most common ionization method in GC-MS is electron ionization (EI), which generates a characteristic and reproducible fragmentation pattern that can be compared against spectral libraries for identification.

The direct analysis of this compound by GC-MS is challenging due to its high polarity (from the hydroxyl and amide groups) and likely low volatility. Such compounds may exhibit poor chromatographic peak shape or thermal degradation in the high-temperature GC inlet. nist.gov To overcome this, derivatization is often employed to convert the polar -OH and -NH groups into less polar, more volatile ethers or silyl (B83357) ethers, making the compound amenable to GC-MS analysis.

| Parameter | Typical Setting | Reference |

|---|---|---|

| Inlet Temperature | 250 °C | madison-proceedings.com |

| Carrier Gas | Helium (1.0 - 1.5 mL/min) | mdpi.commadison-proceedings.com |

| Oven Program | Initial Temp: 90°C, Ramp: 20°C/min to 260°C | madison-proceedings.com |

| Ion Source | Electron Ionization (EI) at 70 eV | madison-proceedings.com |

| Mass Scan Range | 30-500 amu | mdpi.commadison-proceedings.com |

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique developed for the analysis of non-volatile and thermally unstable compounds. creative-proteomics.comillinois.edu In FAB-MS, the analyte is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol. wikipedia.org This mixture is then bombarded by a high-energy beam of neutral atoms (typically Argon or Xenon), causing the analyte molecules to be sputtered into the gas phase as ions. creative-proteomics.comwikipedia.org

This method is particularly effective for polar compounds and can readily produce quasi-molecular ions like [M+H]⁺ and [M-H]⁻, providing clear molecular weight information. illinois.edulibretexts.org Given the properties of this compound, FAB would be a suitable technique for confirming its molecular weight, especially in laboratories where ESI is not available. Although largely superseded by ESI, FAB remains a valuable technique for specific applications. illinois.edu

| Feature | Description |

|---|---|

| Ionization Principle | Sputtering of sample/matrix mixture by a high-energy neutral atom beam. creative-proteomics.com |

| Sample Preparation | Sample dissolved in a liquid matrix (e.g., glycerol). wikipedia.org |

| Typical Ions Formed | [M+H]+ (protonated molecule) and [M-H]- (deprotonated molecule). illinois.edu |

| Applicability | Excellent for polar, non-volatile, and thermally labile compounds. creative-proteomics.com |

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength. The 4-hydroxyquinolin-2-one scaffold contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV-Vis region, primarily due to π → π* electronic transitions. Analysis of the UV-Vis spectrum can help confirm the presence of the quinolone skeleton. Research indicates that compounds containing the quinolone skeleton typically exhibit two main absorption bands. researchgate.net The position and intensity of these bands can be influenced by solvent polarity and the nature of substituents on the ring system.

| Absorption Band | Approximate Wavelength (λmax) | Associated Transition |

|---|---|---|

| Band I | ~314 nm | π → π |

| Band II | ~269 nm | π → π |

Data based on typical quinolone absorption areas. researchgate.net

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the light-emitting properties of molecules. A compound that fluoresces (a fluorophore) absorbs light at a specific excitation wavelength and, after a brief excited-state lifetime, emits light at a longer wavelength. The 4-hydroxyquinolin-2-one ring system is known to be a part of molecules that can act as luminophores or optical brighteners, indicating an inherent potential for fluorescence. researchgate.net

The photophysical properties of this compound, such as its excitation and emission maxima, Stokes shift (the difference between excitation and emission maxima), and fluorescence quantum yield, can be determined using this technique. However, the presence of heavy atoms like bromine can sometimes lead to a decrease in fluorescence intensity through a phenomenon known as the "heavy-atom effect," which promotes intersystem crossing to the triplet state over fluorescence.

| Property | Description |

|---|---|

| Excitation Wavelength (λex) | The wavelength of light most efficiently absorbed to produce fluorescence. |

| Emission Wavelength (λem) | The wavelength of light emitted by the compound. |

| Stokes Shift | The energy difference (in nm) between the excitation and emission maxima. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed; a measure of fluorescence efficiency. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Elucidation

For quinolinone derivatives, XRD is instrumental in confirming the molecular structure, identifying polymorphic forms, and understanding supramolecular assemblies. For instance, studies on brominated quinolinone analogues have utilized X-ray diffraction to evaluate their crystallographic structures and analyze intermolecular interactions through Hirshfeld surface analysis. nih.gov In one study, a bromophenyl-substituted quinolinone was found to crystallize in the monoclinic P21/n space group, revealing the precise spatial arrangement of the atoms. nih.gov

While specific crystallographic data for this compound has not been detailed in the reviewed literature, the application of powder XRD (PXRD) is a standard method to confirm the phase purity of a synthesized batch. mdpi.com The process involves irradiating a sample with monochromatic X-rays and measuring the diffraction pattern, which serves as a unique fingerprint for a specific crystalline solid. lucideon.com For novel quinolinone compounds, obtaining single crystals suitable for X-ray analysis is a key objective to unambiguously determine their structure and stereochemistry. mdpi.comresearchgate.net

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, the molecular formula is C₉H₅Br₂NO. scbt.com From this formula, the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 35.69 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 1.67 |

| Bromine | Br | 79.90 | 2 | 159.80 | 52.75 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.62 |

| Oxygen | O | 16.00 | 2 | 32.00 | 5.27 |

| Total | 302.95 | 100.00 |

Experimental values obtained from an elemental analyzer, such as a CHN analyzer, are compared against these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is routinely used in the characterization of newly synthesized quinoline and quinolinone derivatives. nih.govresearchgate.net

Electrochemical Analysis Techniques

Electrochemical methods are employed to investigate the redox properties of molecules and their behavior at electrode-electrolyte interfaces. For quinolinone derivatives, these techniques can provide insights into their potential applications in areas such as corrosion inhibition, sensors, and electro-organic synthesis.

Potentiodynamic Polarization Studies

Potentiodynamic polarization is a direct current (DC) technique used to study the corrosion behavior of metals and the effectiveness of corrosion inhibitors. In these studies, the potential of a working electrode (the metal) is scanned, and the resulting current is measured. The data is typically plotted as a Tafel plot (log |current| vs. potential).

While specific studies on this compound are not available, research on other quinoline derivatives has demonstrated their potential as corrosion inhibitors for metals like mild steel in acidic solutions. abechem.comabechem.ir These studies show that quinoline compounds can adsorb onto the metal surface, forming a protective layer that reduces the corrosion rate. Potentiodynamic polarization curves for quinoline derivatives typically show a decrease in both anodic and cathodic currents, indicating a mixed-type inhibition mechanism. abechem.ir The inhibition efficiency is calculated from the reduction in corrosion current density in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful alternating current (AC) technique for characterizing electrochemical systems. It involves applying a small amplitude sinusoidal potential or current signal over a wide range of frequencies and measuring the impedance response. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots.

EIS is widely used to study the mechanism of corrosion inhibition. For quinolinone derivatives acting as inhibitors, EIS can provide information on the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in the Rct value and a decrease in the Cdl value upon addition of the inhibitor indicate the formation of an adsorbed protective film on the metal surface. abechem.comresearchgate.net The Nyquist plots for inhibited systems often show semicircles with larger diameters compared to the uninhibited system, signifying higher corrosion resistance. researchgate.netresearchgate.net Although no specific EIS data for this compound has been published, studies on related compounds confirm the utility of this technique in evaluating their protective properties. abechem.irresearchgate.net

Chromatographic Techniques (e.g., TLC, HPLC-UV)

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For the synthesis of brominated quinolines, TLC is an indispensable tool. researchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica (B1680970) gel on a plate) and the mobile phase (an eluting solvent). Spots are visualized under UV light or by using chemical staining agents like iodine or potassium permanganate. reachdevices.comliv.ac.uktcichemicals.com

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that provides high-resolution separation, identification, and quantification of components in a mixture. An HPLC system coupled with a UV detector is commonly used for the analysis of quinolinone derivatives, as the quinoline core is a strong chromophore. The technique is valuable for assessing the purity of synthesized compounds and for quantitative analysis. researchgate.net The choice of stationary phase (e.g., C18) and mobile phase (e.g., mixtures of acetonitrile (B52724) and water/buffer) is optimized to achieve efficient separation of the target compound from impurities or by-products. oslomet.nonih.gov

Hyphenated and Advanced Analytical Approaches

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of structural and quantitative information from complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS might be challenging due to its polarity and potential for thermal degradation, derivatization can be employed to increase its volatility. The technique has been successfully applied to the analysis of other quinoline derivatives. madison-proceedings.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly powerful and versatile hyphenated technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like many quinolinone derivatives. nih.gov The LC system separates the components of a mixture, which are then ionized and detected by the mass spectrometer. LC-MS can provide the molecular weight of the compound and, with tandem MS (LC-MS/MS), detailed structural information through fragmentation analysis. nih.govresearchgate.net This technique is particularly useful for identifying halogenated compounds, as the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is readily observed in the mass spectrum, aiding in the confirmation of the presence of bromine atoms in the molecule. nih.govresearchgate.net

Integration of Multiple Spectroscopic Methods

The structural characterization of quinolinone derivatives is rarely accomplished with a single technique; instead, it requires the synergistic integration of multiple spectroscopic methods. mdpi.com This combinatorial approach allows for the comprehensive determination of the molecular framework, including the carbon skeleton, functional groups, and stereochemistry. mdpi.com The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the precise connectivity of atoms in a molecule. One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, respectively. mdpi.comresearchgate.net For instance, the chemical shifts in ¹H NMR can help identify protons attached to the aromatic quinoline core, the N-H proton, and the hydroxyl group. nih.gov Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are invaluable for establishing connectivity between adjacent protons and directly bonded proton-carbon pairs, which is crucial when 1D spectra are insufficient for a complete assignment. mdpi.comresearchgate.net For brominated compounds, the presence of bromine atoms can influence the chemical shifts of nearby nuclei. While bromine itself has NMR active nuclei (⁷⁹Br and ⁸¹Br), their quadrupolar nature results in very broad signals, making them generally unsuitable for high-resolution structural studies, though they can be used in relaxation studies. huji.ac.il

Mass Spectrometry (MS) provides vital information about the molecular weight and elemental composition of a compound. mdpi.com High-resolution mass spectrometry (HR-MS) can determine the molecular formula with high accuracy. mdpi.com A key feature for characterizing brominated compounds like this compound is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. nih.gov Consequently, a molecule containing one bromine atom will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, while a dibrominated compound will exhibit a characteristic 1:2:1 intensity ratio for its [M]⁺, [M+2]⁺, and [M+4]⁺ peaks. This isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the molecule. nih.gov

Vibrational Spectroscopy (FTIR) is used to identify the functional groups present in the molecule. scielo.br Characteristic absorption bands in the IR spectrum can confirm the presence of key structural features in a quinolinone. For example, the C=O stretching vibration of the ketone group in the quinolinone ring, the O-H stretch of the hydroxyl group, and the N-H stretch of the amide are all readily identifiable. mdpi.comscielo.br The positions of these bands can also provide clues about intramolecular bonding, such as hydrogen bonding between the 4-hydroxy group and the 2-oxo group. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis) provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the quinoline ring. mdpi.comresearchgate.net The absorption maxima (λmax) can be correlated with the extent of conjugation and the presence of various substituents on the aromatic ring system. researchgate.net

The complementary nature of these techniques is summarized in the table below, illustrating how data from each method contributes to the final structural assignment of a hypothetical quinolinone derivative.

| Spectroscopic Method | Information Obtained | Example Data for a Quinolinone Derivative |

| ¹H NMR | Chemical environment and connectivity of protons. | δ 11.34 (s, 1H, NH), δ 8.11 (d, 1H, H-5), δ 7.81 (t, 1H, H-7) nih.gov |

| ¹³C NMR | Carbon skeleton and functional groups. | Chemical shifts indicating C=O, aromatic carbons, etc. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Molecular ion peak (e.g., m/z 354) and isotopic patterns. nih.gov |

| FTIR Spectroscopy | Presence of specific functional groups. | ν(C=O) ~1674 cm⁻¹, ν(O-H) and ν(N-H) stretches. mdpi.comscielo.br |

| UV-Vis Spectroscopy | Electronic conjugation system. | Absorption maxima (λmax) in the UV-Vis range. researchgate.net |

Chemometric Applications in Data Interpretation

Modern spectroscopic instruments can generate vast and complex datasets, especially when analyzing multiple samples or when using hyphenated techniques like HPLC-MS. nih.govnih.gov Chemometrics, the application of multivariate statistics to chemical data, provides powerful tools to extract meaningful information from this complex data. nih.govnih.gov These methods are essential for tasks such as quality control, sample classification, and the development of predictive models from spectral data. spectroscopyonline.comresearchgate.net

Exploratory Data Analysis: Techniques like Principal Component Analysis (PCA) are widely used for the unsupervised exploration of multivariate data. mdpi.com PCA reduces the dimensionality of the data by transforming the original variables (e.g., absorbance values at each wavelength in a spectrum) into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net By plotting the data in the space of the first few PCs, it is possible to visualize trends, identify patterns, group similar samples, and detect outliers without prior knowledge of the sample classes. diva-portal.org For example, PCA could be used to analyze the spectral data from different batches of a synthesized quinolinone compound to quickly assess batch-to-batch consistency.

Classification and Discrimination: Supervised chemometric methods are used to build models that can classify samples into predefined categories. Methods like Partial Least Squares Discriminant Analysis (PLS-DA) and Soft Independent Modeling of Class Analogies (SIMCA) are commonly used. nih.govmdpi.com For instance, a PLS-DA model could be trained on the spectroscopic fingerprints (e.g., NIR or Raman spectra) of quinolinone derivatives with different substitution patterns. spectroscopyonline.com The resulting model could then be used to rapidly classify new, unknown samples based on their spectra. mdpi.com

Multivariate Calibration: When a quantitative property needs to be predicted from spectroscopic data, multivariate calibration methods like Partial Least Squares (PLS) regression are employed. nih.govresearchgate.net PLS is effective at modeling the relationship between a full spectrum (the predictor variables, X) and a property of interest, such as the concentration of a specific compound (the response variable, Y). researchgate.net This approach is particularly robust for handling the highly correlated variables typically found in spectroscopic data. mdpi.com

The application of chemometrics significantly enhances the value of spectroscopic data, transforming it from a simple characterization tool into a powerful method for quality assessment, process monitoring, and quantitative analysis. nih.govspectroscopyonline.com

| Chemometric Method | Objective | Application Example for Quinolinone Compounds |

| Principal Component Analysis (PCA) | Exploratory data analysis, pattern recognition, outlier detection. researchgate.net | Visualizing the variability between different synthesis batches based on their FTIR spectra. |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised classification of samples into known groups. mdpi.com | Differentiating between regioisomers of a quinolinone derivative using Raman spectroscopy. |

| Partial Least Squares (PLS) Regression | Building quantitative models to predict a property from spectra. nih.gov | Developing a rapid NIR method to quantify the purity of this compound in a powder mixture. |

Theoretical and Computational Insights into this compound Remain Elusive

Despite the significant role of computational chemistry in modern molecular science, a thorough review of scientific literature reveals a notable absence of specific theoretical and computational investigations focused on the compound this compound. While extensive research exists on the broader class of quinoline and quinolinone derivatives, detailed quantum chemical calculations, reaction mechanism elucidations, and other computational modeling studies for this particular dibrominated structure are not publicly available.

The parent scaffold, 4-hydroxyquinolin-2(1H)-one, and its various other substituted analogues have been the subject of numerous computational studies, providing valuable insights into their electronic properties, tautomeric equilibria, and spectroscopic characteristics. These studies frequently employ methods like Density Functional Theory (DFT) to explore molecular structures and predict behavior. However, the specific influence of bromine substituents at both the 3- and 6-positions on these properties has not been explicitly detailed in published research.

Consequently, a detailed discussion on the following topics, as they pertain specifically to this compound, cannot be constructed based on current scientific literature:

Quantum Chemical Calculations: No dedicated studies on the electronic structure, molecular orbital analysis (such as HOMO-LUMO gaps), tautomeric stability, or computationally predicted spectroscopic data for this compound were found.

Reaction Mechanism Elucidation: There is no available research detailing computational modeling of reaction pathways involving this compound. This includes the analysis of transition states, energy profiles for potential reactions, or computational studies on kinetic isotope effects (KIE).

While general principles from studies on related brominated quinolones could offer speculative insights, a scientifically rigorous and accurate report strictly focused on this compound is not possible at this time. Further research is required to fill this gap in the scientific record.

Theoretical and Computational Investigations of 3,6 Dibromo 4 Hydroxyquinolin 2 1h One

Reaction Mechanism Elucidation through Computational Modeling

Solvent Effects in Reaction Pathways

The solvent environment can significantly influence the reaction pathways of 3,6-Dibromo-4-hydroxyquinolin-2(1H)-one by affecting the stability of reactants, transition states, and products. Computational models, such as the Polarizable Continuum Model (PCM), are instrumental in predicting these effects. For quinolinone systems, which exhibit keto-enol tautomerism, the polarity of the solvent is a critical factor.

In the case of this compound, the equilibrium between the keto and enol forms would be solvent-dependent. Polar protic solvents, like water and ethanol, are expected to stabilize the more polar keto tautomer through hydrogen bonding. Conversely, non-polar solvents would likely favor the enol form. Density Functional Theory (DFT) calculations on related hydroxyquinoline derivatives have shown that the relative energies of tautomers can shift by several kcal/mol depending on the solvent, which in turn affects their reactivity in subsequent reactions.

For reactions involving electrophilic or nucleophilic attack, the solvent's ability to stabilize charged intermediates is paramount. For instance, in an electrophilic substitution reaction on the quinolinone ring, a polar solvent would stabilize the positively charged intermediate (arenium ion), thereby lowering the activation energy and accelerating the reaction rate. The specific interactions between the solvent and the bromine and hydroxyl substituents would also modulate the reaction pathway, a factor that can be investigated using molecular dynamics (MD) simulations.

Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium of this compound

| Solvent | Dielectric Constant (ε) | Predicted Favored Tautomer | Rationale |

| Water | 78.4 | Keto | High polarity and hydrogen bonding capacity stabilize the polar keto form. |

| Ethanol | 24.6 | Keto | Polar protic solvent capable of hydrogen bonding. |

| Acetone | 20.7 | Intermediate | Polar aprotic solvent, less stabilization of the keto form compared to protic solvents. |

| Dichloromethane | 8.9 | Intermediate | Moderately polar, less pronounced effect on equilibrium. |

| Toluene | 2.4 | Enol | Low polarity favors the less polar enol form. |

| Hexane | 1.9 | Enol | Non-polar solvent, minimal stabilization of the polar keto tautomer. |

Note: This table is predictive and based on general principles of solvent effects on keto-enol tautomerism in related systems.

Structure-Reactivity Relationship Studies (non-biological context)

The reactivity of this compound in a non-biological context is dictated by the electronic and steric effects of its substituents. The two bromine atoms, being electron-withdrawing groups, are expected to deactivate the benzene (B151609) ring towards electrophilic aromatic substitution. However, their directing effects (ortho, para-directing) will influence the regioselectivity of such reactions. The hydroxyl and amide functionalities in the heterocyclic ring also play a crucial role in determining the molecule's reactivity.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular descriptors with physicochemical properties and reactivity. For a series of substituted quinolinones, descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential, and various topological indices can be used to predict properties like acidity, basicity, and susceptibility to nucleophilic or electrophilic attack.

For this compound, the bromine atoms would lower the energy of the HOMO, making the molecule less susceptible to oxidation. The LUMO energy would also be lowered, potentially increasing its reactivity towards nucleophiles. The precise positions of the bromine atoms (3 and 6) would create a specific electrostatic potential map, guiding the approach of reactants.

Table 2: Predicted Effects of Substituents on the Reactivity of the Quinolinone Core

| Substituent | Position | Electronic Effect | Predicted Impact on Reactivity |

| Bromine | 3 | Electron-withdrawing | Deactivates the heterocyclic ring towards electrophilic attack. |

| Bromine | 6 | Electron-withdrawing | Deactivates the benzene ring towards electrophilic attack. |

| Hydroxyl | 4 | Electron-donating (resonance), Electron-withdrawing (inductive) | Activates the heterocyclic ring towards electrophilic attack. |

| Carbonyl | 2 | Electron-withdrawing | Deactivates the heterocyclic ring. |

Note: This table presents a qualitative prediction of substituent effects based on established principles of organic chemistry.

In Silico Screening and Design Principles for Novel Quinolinone Derivatives

While much of the in silico design of quinolinone derivatives has been focused on biological applications, the same computational tools can be applied to the design of novel materials with specific non-biological properties. For example, quinolinone-based structures can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The design principles for such applications would involve tuning the electronic properties of the quinolinone core. In silico screening of a virtual library of derivatives of this compound could be performed to identify candidates with desired HOMO-LUMO energy gaps, charge transport properties, and excited-state characteristics.

For instance, to design a molecule for use as an electron transport material, modifications would aim to lower the LUMO energy. This could be achieved by introducing additional electron-withdrawing groups onto the quinolinone scaffold. Conversely, for a hole transport material, raising the HOMO energy would be the goal, which could be accomplished by adding electron-donating groups. The planarity and potential for intermolecular π-π stacking, which are crucial for charge transport, can also be assessed through molecular modeling.

Table 3: In Silico Design Principles for Functional Quinolinone Derivatives

| Desired Property | Design Strategy | Example Modification on this compound |

| Lower LUMO Energy (Electron Transport) | Introduce strong electron-withdrawing groups. | Addition of a nitro or cyano group. |

| Higher HOMO Energy (Hole Transport) | Introduce strong electron-donating groups. | Replacement of bromine with methoxy (B1213986) or amino groups. |

| Increased Fluorescence Quantum Yield | Rigidify the molecular structure to reduce non-radiative decay. | Fusion of an additional aromatic ring to the quinolinone core. |

| Red-shifted Absorption/Emission | Extend the π-conjugated system. | Addition of styryl or other conjugated substituents. |

Note: This table outlines general design principles and hypothetical modifications.

Applications of 3,6 Dibromo 4 Hydroxyquinolin 2 1h One and Its Derivatives in Chemical Science

Role as Synthetic Building Blocks in Organic Synthesis

The reactivity of the bromine and hydroxyl groups, coupled with the inherent aromaticity of the quinolinone scaffold, allows 3,6-Dibromo-4-hydroxyquinolin-2(1H)-one to be a versatile starting material for constructing more elaborate chemical architectures.

Precursors for Fused Heterocyclic Systems

Fused heterocyclic compounds are a significant class of organic molecules, many of which exhibit important biological and material properties. The quinoline (B57606) ring system is a common core in these structures. researchgate.net The synthesis of fused tetracyclic systems containing a quinoline moiety is of particular interest due to their potential as therapeutic agents, including as topoisomerase inhibitors and antifungal agents. nih.gov

The general strategy for creating these fused systems often involves the reaction of a substituted quinoline derivative with other cyclic or acyclic compounds, leading to the formation of new rings fused to the original quinoline core. For instance, the reaction of 4-hydroxyquinolin-2(1H)-one derivatives can lead to the formation of pyrimido[5,4-c]quinoline-4(3H)-one derivatives and other fused nitrogen-containing ring systems. nih.gov

While direct examples using this compound as a starting material for fused systems are not extensively detailed in the provided results, the chemistry of similar 4-hydroxyquinolin-2(1H)-one derivatives provides a strong basis for its potential in this area. The bromine atoms on the ring can serve as handles for further functionalization or as leaving groups in cyclization reactions, facilitating the construction of diverse fused heterocyclic frameworks. The synthesis of various fused heterocycles often starts from appropriately substituted quinolines, which can be prepared from precursors like 4-hydroxyquinolin-2(1H)-one. researchgate.netnih.govlongdom.orgosi.lvnih.gov

Intermediates for Complex Molecule Synthesis

The utility of this compound extends to its role as a key intermediate in the synthesis of more complex molecules. The term "intermediate" in this context refers to a molecule that is formed in one step of a multi-step synthesis and is then used as the starting material for the next step.

6-Bromo-4-hydroxyquinolin-2(1H)-one, a closely related compound, is explicitly mentioned as an organic synthesis intermediate. chemicalbook.comchemicalbook.com Its synthesis from 4-bromoaniline (B143363) and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) highlights a common pathway to this class of compounds. chemicalbook.comchemicalbook.com This underscores the role of such brominated quinolinones as foundational building blocks.

The bromine atoms in this compound are particularly significant. They can be readily replaced by other functional groups through various substitution reactions, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, paving the way for the synthesis of a wide range of complex target molecules.

Applications in Materials Science

The unique electronic and photophysical properties of the quinolinone scaffold have led to its exploration in the field of materials science, particularly in the development of fluorescent and optoelectronic materials.

Optoelectronic Materials

Optoelectronic materials are substances that can convert light energy into electrical energy or vice versa. They are the cornerstone of technologies such as solar cells, light-emitting diodes (LEDs), and photodetectors. The properties of 4-hydroxyquinolin-2-one derivatives make them promising candidates for these applications. researchgate.net

The extended π-conjugated system of the quinolinone core allows for efficient charge transport, a crucial property for optoelectronic devices. The bromine atoms in this compound can influence the electronic properties of the molecule, such as its energy levels and charge carrier mobility. This tunability is highly desirable in the design of new optoelectronic materials with improved performance.

Advanced Chemical Tools and Reagents

Beyond its role as a synthetic building block, this compound and its derivatives can also function as advanced chemical tools and reagents. Their reactivity can be harnessed to facilitate specific chemical transformations or to act as catalysts in certain reactions.

For example, the hydroxyl group can be deprotonated to form a nucleophile, which can then participate in a variety of reactions. The bromine atoms can be involved in radical reactions or can be used to direct the regioselectivity of subsequent reactions. The versatility of the quinolinone scaffold allows for its incorporation into more complex reagent systems designed for specific synthetic purposes.

Ligands in Catalysis

The nitrogen atom and the extended π-system of the quinoline framework make its derivatives suitable candidates for use as ligands in organometallic catalysis. nih.gov These ligands can coordinate with transition metals, influencing the catalyst's stability, activity, and selectivity in various organic transformations.

Quinoline-based ligands have been successfully employed in a range of metal-catalyzed reactions. nih.gov For instance, nickel complexes bearing quinoline-derived ligands have been synthesized and characterized for their catalytic activity in the cross-coupling of arylzinc reagents with aryl chlorides. nih.gov Similarly, copper-quinoline complexes have been shown to catalyze the oxidation of catechol to o-quinone, demonstrating their potential in oxidation catalysis. mdpi.com

A particularly interesting development is the use of the quinoline substrate itself as a ligand, eliminating the need for external, often expensive, ancillary ligands. soton.ac.ukresearchgate.net In certain palladium-catalyzed one-pot reactions that combine a cross-coupling step with a C-H functionalization, the quinoline reactant is believed to coordinate with the palladium center through its nitrogen atom. soton.ac.ukacs.org This interaction facilitates the catalytic cycle, enabling efficient transformations in air without additional ligands. researchgate.netacs.org Evidence for this direct palladium-quinoline interaction has been provided by NMR spectroscopy and X-ray crystallography. soton.ac.ukresearchgate.net

While the broader quinoline family has established applications, specific catalytic studies focusing on this compound are not extensively detailed in the current literature. However, the fundamental structural features it shares with other quinolines suggest potential for similar applications.

| Catalytic Application | Metal Center | Role of Quinoline Derivative | Reaction Type |

|---|---|---|---|

| Aryl-Aryl Bond Formation | Nickel (Ni) | Forms stable complex [NiCl2{ligand}] | Cross-coupling |

| Phenol Oxidation | Copper (Cu) | Forms catalytically active Cu(II) complex | Oxidation |

| Intramolecular C-H Functionalization | Palladium (Pd) | Substrate acts as an N-ligand | Direct Arylation |

Corrosion Inhibition (mechanistic chemical aspects)

Quinoline derivatives, particularly those containing hydroxyl groups like 8-hydroxyquinoline (B1678124) (8-HQ), are recognized as highly effective corrosion inhibitors for various metals and alloys, including steel and magnesium, in aggressive environments. ias.ac.inresearchgate.netmdpi.com The inhibitory action of these molecules, including the 4-hydroxyquinolin-2(1H)-one scaffold, is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. ias.ac.inmdpi.comresearchgate.net

The mechanism of inhibition involves complex chemical and physical interactions between the inhibitor molecule and the metal surface. This process can be understood through the following key aspects:

Adsorption Mechanism : The inhibition process begins with the adsorption of the quinoline derivative onto the metal. This adsorption can occur through two primary modes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecule, and chemisorption, which involves the formation of coordinate bonds. researchgate.net For hydroxyquinoline derivatives, the process is often a mixture of both, described as physiochemisorption. researchgate.net

Active Centers for Coordination : The quinolinone structure contains multiple active centers that facilitate strong adsorption. The π-electrons of the aromatic rings and, crucially, the non-bonding (lone pair) electrons on the nitrogen and oxygen heteroatoms can be shared with the vacant d-orbitals of the metal atoms. researchgate.netmdpi.com This electron donation creates a stable, coordinated layer on the surface, which is a hallmark of chemisorption. researchgate.net

Protective Barrier Formation : The adsorbed inhibitor molecules form a barrier layer that displaces water and aggressive ions (like chloride) from the metal surface. researchgate.netmdpi.com This film acts as a physical barrier, blocking the active sites where corrosion reactions would otherwise occur. mdpi.com

Inhibition of Electrochemical Reactions : Corrosion is an electrochemical process with both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. Many quinoline derivatives function as mixed-type inhibitors, meaning they adsorb on both anodic and cathodic sites and suppress both reactions simultaneously. ias.ac.inresearchgate.netresearchgate.netuniud.it This is confirmed by electrochemical studies that show a reduction in both anodic and cathodic current densities upon addition of the inhibitor. uniud.it

Adsorption Isotherms : The relationship between the concentration of the inhibitor and the extent of surface coverage can often be described by adsorption isotherms. The Langmuir adsorption isotherm is frequently found to model the behavior of quinoline derivatives, indicating the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netresearchgate.netresearchgate.net

Quantum chemical calculations using methods like Density Functional Theory (DFT) support this mechanistic understanding. researchgate.netresearchgate.net These studies show that the high-energy Highest Occupied Molecular Orbital (HOMO) of the inhibitor molecule is responsible for donating electrons to the low-energy Lowest Unoccupied Molecular Orbital (LUMO) of the metal, facilitating the formation of a stable protective film. ias.ac.inresearchgate.net

| Mechanistic Aspect | Description | Key Molecular Features |

|---|---|---|

| Adsorption Type | Mixed physisorption and chemisorption | Aromatic π-system, heteroatom lone pairs |

| Inhibitor Class | Mixed-type inhibitor | Suppresses both anodic and cathodic reactions |

| Active Centers | Nitrogen and Oxygen atoms, π-electrons | Donate electrons to vacant metal d-orbitals |

| Protective Action | Formation of a barrier film on the metal surface | Blocks active corrosion sites |

| Adsorption Model | Often follows Langmuir adsorption isotherm | Indicates monolayer formation |

Future Research Directions and Outlook in 3,6 Dibromo 4 Hydroxyquinolin 2 1h One Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 3,6-Dibromo-4-hydroxyquinolin-2(1H)-one typically involves a multi-step process. A common starting point is the synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one from 4-bromoaniline (B143363), followed by a regioselective bromination at the C3 position. chemicalbook.com While effective, these methods often rely on traditional reagents and conditions that may not align with modern principles of green chemistry.

Future research will likely focus on developing more sustainable and efficient synthetic pathways. This includes:

One-Pot Syntheses: Designing tandem or domino reactions that combine multiple synthetic steps into a single operation, thereby reducing solvent waste, energy consumption, and purification efforts. Palladium-catalyzed reactions, for instance, have shown promise in constructing the quinolone core in one pot. researchgate.netresearchgate.net

Green Solvents and Catalysts: Exploring the use of aqueous ethanol, ionic liquids, or deep eutectic solvents to replace hazardous organic solvents. rsc.org The development of reusable catalysts, such as solid-supported acids or metal catalysts, will also be crucial for improving the environmental footprint of the synthesis.

Flow Chemistry: Utilizing continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

A comparative overview of potential synthetic strategies is presented below.

| Approach | Key Features | Potential Advantages | Challenges |

| Microwave-Assisted Synthesis | Rapid heating, enhanced reaction rates. | Reduced reaction times, improved yields, cleaner reactions. | Scalability, specialized equipment required. |

| Catalytic C-H Activation | Direct functionalization of C-H bonds. | Atom economy, reduced pre-functionalization steps. | Catalyst cost and stability, regioselectivity control. |

| Photoredox Catalysis | Use of visible light to drive reactions. | Mild reaction conditions, access to unique reactivity. | Substrate scope, quantum yield optimization. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 4-hydroxyquinolin-2(1H)-one core is well-documented, encompassing reactions like halogenation, acylation, and condensation. researchgate.net However, the presence of two bromine atoms in this compound introduces new electronic and steric factors that could lead to undiscovered reactivity.

Future investigations should target:

Selective Functionalization: Developing methods to selectively react at one bromine position while leaving the other intact. The bromine at the C3 position, being part of an enamine-like system, is expected to have different reactivity compared to the C6 bromine on the aromatic ring. This differential reactivity could be exploited in sequential cross-coupling reactions to build molecular complexity.

Reactions at the N1 and O4 Positions: While the core reactivity often focuses on the carbocyclic ring and C3 position, exploring alkylation, acylation, and other modifications at the nitrogen and the 4-hydroxy group could yield derivatives with novel properties.

Cycloaddition Reactions: Investigating the potential of the quinolone double bond to participate in cycloaddition reactions, which could provide rapid access to complex polycyclic structures.

Nucleophilic Aromatic Substitution (SNAr): The presence of activating groups, such as a nitro group, can facilitate SNAr reactions, enabling the substitution of the bromine atoms with various nucleophiles to create diverse derivatives. nih.gov

Advanced Computational and Mechanistic Studies

A thorough understanding of the structure, electronics, and reaction mechanisms of this compound is essential for rationally designing new synthetic routes and predicting its properties. While computational studies have been applied to related quinoline (B57606) and quinolinone derivatives, a dedicated focus on the dibrominated variant is a key area for future research. nih.gov

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: To model the molecule's geometry, electronic structure (e.g., HOMO-LUMO energy gap), and molecular electrostatic potential. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding experimental efforts. nih.govresearchgate.net

Reaction Pathway Modeling: Simulating the transition states and energy profiles of potential reactions to elucidate mechanisms and predict product distributions. This can be particularly valuable for understanding the regioselectivity of substitution reactions.

Spectroscopic Simulation: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and to understand the electronic transitions that could be relevant for materials applications.

Expansion into Novel Materials and Chemical Technologies

The quinolinone scaffold is known to be a component of functional materials, including luminophores and UV absorbers. The introduction of heavy atoms like bromine can significantly influence the photophysical properties of a molecule, suggesting that this compound could be a valuable building block for new materials.

Future research directions in this area include:

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of the compound and its derivatives. The heavy bromine atoms could promote intersystem crossing, potentially leading to efficient phosphorescent emitters.

Sensors and Probes: Functionalizing the quinolinone core to create molecules that exhibit changes in fluorescence or color upon binding to specific analytes, leading to applications in chemical sensing.

Advanced Polymers: Incorporating the this compound moiety into polymer backbones via cross-coupling reactions to create materials with enhanced thermal stability, flame retardancy, or unique photophysical properties.

Integration with Emerging Technologies in Chemical Research (e.g., AI-driven synthesis)

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating discovery. preprints.org Applying these technologies to the study of this compound could dramatically enhance research efficiency.

Future opportunities include:

AI-Powered Retrosynthesis: Using machine learning algorithms trained on vast reaction databases to propose novel and efficient synthetic routes to the target molecule and its derivatives. nih.govacs.org These tools can identify non-intuitive pathways that a human chemist might overlook. cas.org

Reaction Optimization: Employing AI to predict optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, reducing the need for extensive trial-and-error experimentation. preprints.org

Property Prediction: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activities or material properties of virtual derivatives before they are synthesized, allowing for the pre-selection of the most promising candidates for laboratory investigation.

By embracing these future research directions, the scientific community can continue to build upon the chemistry of this compound, paving the way for new discoveries in synthesis, reactivity, and application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.